molecular formula C16H15N5O B2441508 (Z)-3-amino-1-phenyl-4-(2-(m-tolyl)hydrazono)-1H-pyrazol-5(4H)-one CAS No. 53627-81-9

(Z)-3-amino-1-phenyl-4-(2-(m-tolyl)hydrazono)-1H-pyrazol-5(4H)-one

Cat. No. B2441508
CAS RN: 53627-81-9
M. Wt: 293.33
InChI Key: JGXRCQJTLPCTDO-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-amino-1-phenyl-4-(2-(m-tolyl)hydrazono)-1H-pyrazol-5(4H)-one is a chemical compound with the molecular formula C17H16N4O. It is commonly referred to as MTHP and has been the focus of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of MTHP is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MTHP has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Advantages and Limitations for Lab Experiments

One advantage of using MTHP in lab experiments is its potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on MTHP. One area of interest is its potential as a treatment for cancer. Additionally, researchers may continue to study its anti-inflammatory and analgesic properties to determine its potential use in treating other medical conditions. Further studies may also be conducted to better understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of MTHP involves the reaction between 3-amino-1-phenyl-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one and acetic anhydride. The reaction takes place in the presence of glacial acetic acid and produces MTHP as a yellow crystalline solid.

Scientific Research Applications

MTHP has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. Studies have shown that MTHP can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

5-amino-4-[(3-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-6-5-7-12(10-11)18-19-14-15(17)20-21(16(14)22)13-8-3-2-4-9-13/h2-10,20H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOUSZSBUUZTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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